molecular formula C22H22N6O7S2 B193858 delta-2-Ceftazidime CAS No. 1000980-60-8

delta-2-Ceftazidime

Cat. No.: B193858
CAS No.: 1000980-60-8
M. Wt: 546.6 g/mol
InChI Key: LRKHKETXQNDOKF-IODBXWCGSA-N
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Description

Delta-2-Ceftazidime is a derivative of ceftazidime, a third-generation cephalosporin antibiotic. Cephalosporins are a class of beta-lactam antibiotics that inhibit bacterial cell wall synthesis, leading to cell lysis and death. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delta-2-Ceftazidime involves the semi-synthetic modification of cephalosporin C, which is derived from the fermentation of the fungus Acremonium . The process includes the following steps:

    Hydrolysis of Cephalosporin C: This step produces 7-aminocephalosporanic acid.

    Acylation: The 7-aminocephalosporanic acid is acylated with a suitable acylating agent to form the ceftazidime nucleus.

    Modification: The ceftazidime nucleus undergoes further chemical modifications to introduce the delta-2 double bond, resulting in this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation followed by chemical synthesis. The fermentation process is optimized for high yield and purity of cephalosporin C, which is then chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Delta-2-Ceftazidime undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the delta-2 double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Delta-2-Ceftazidime has a wide range of applications in scientific research:

Mechanism of Action

Delta-2-Ceftazidime exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to cell lysis and death .

Comparison with Similar Compounds

  • Ceftazidime
  • Ceftolozane-Tazobactam
  • Imipenem-Relebactam
  • Meropenem-Vaborbactam

Delta-2-Ceftazidime stands out due to its unique structural modifications, which may offer advantages in specific clinical scenarios.

Properties

CAS No.

1000980-60-8

Molecular Formula

C22H22N6O7S2

Molecular Weight

546.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,15?,18-/m1/s1

InChI Key

LRKHKETXQNDOKF-IODBXWCGSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Appearance

Off-White to Light Brown Solid

melting_point

>136°C

1000980-60-8

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-3-yl]methyl]pyridinium;  Δ-2-Ceftazidime;  Ceftazidime Impurity A (EP)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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